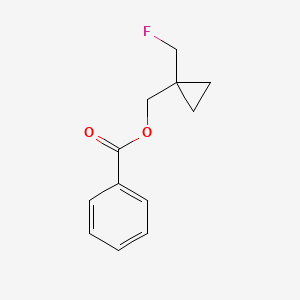
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 1,2-diphenylethane-1,2-diamine, where the nitrogen atoms are methylated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride typically involves the methylation of 1,2-diphenylethane-1,2-diamine. One common method includes the reaction of 1,2-diphenylethane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
科学的研究の応用
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: The parent compound without the hydrochloride group.
N1,N2-Dimesitylethane-1,2-diamine: A similar compound with mesityl groups instead of phenyl groups.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride group. This modification can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .
特性
分子式 |
C16H21ClN2 |
|---|---|
分子量 |
276.80 g/mol |
IUPAC名 |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;/h3-12,15-18H,1-2H3;1H |
InChIキー |
SMCHEJQOECOSSG-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
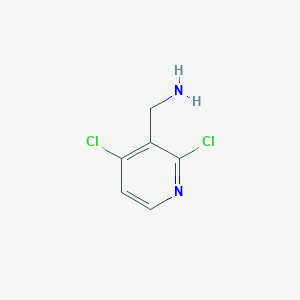
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
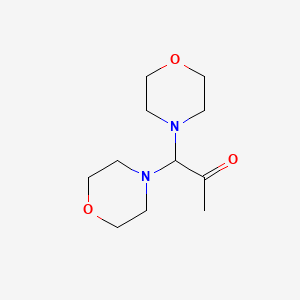
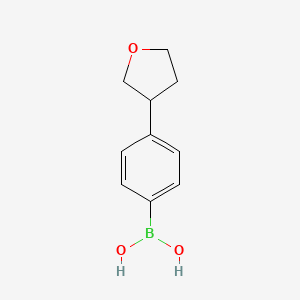
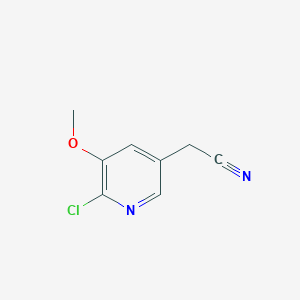
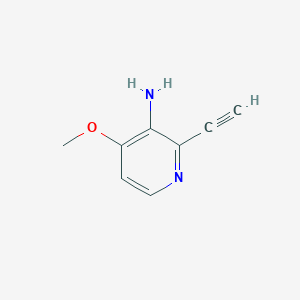
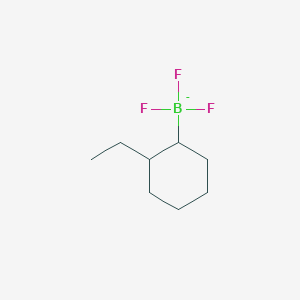
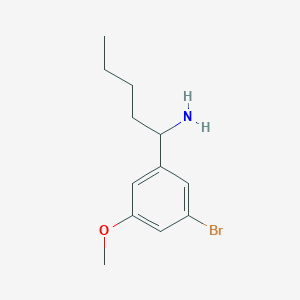

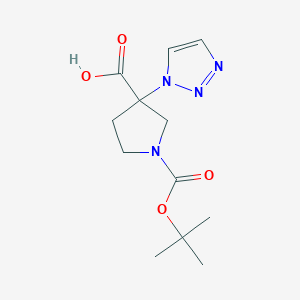
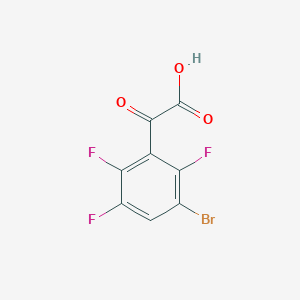
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
